![molecular formula C10H7FN2O2 B2458360 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid CAS No. 1249035-17-3](/img/structure/B2458360.png)
1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
The compound is a derivative of imidazole, which is a five-membered planar ring, including two nitrogen atoms at the non-adjacent positions . It also contains a fluorophenyl group, which is a phenyl ring substituted with a fluorine atom .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. It likely contains an imidazole ring attached to a carboxylic acid group and a 3-fluorophenyl group .Scientific Research Applications
- Anti-Inflammatory Agents : 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid derivatives have shown potential as anti-inflammatory agents. Researchers investigate their ability to modulate inflammatory pathways, potentially leading to novel drug candidates for conditions like arthritis and autoimmune diseases .
Medicinal Chemistry and Drug Development
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3-fluorophenylboronic acid, have been used in the synthesis of potent leukotriene b4 receptor agonists . Leukotriene B4 receptors play a crucial role in inflammatory responses, suggesting potential anti-inflammatory applications for this compound.
Mode of Action
Based on its structural similarity to other fluorophenyl compounds, it may interact with its targets through the formation of reversible chemical bonds
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound may affect biochemical pathways involving carbon–carbon bond formation.
Result of Action
Based on its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 1-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its reactivity. Temperature and solvent conditions could also impact the compound’s stability and reactivity .
properties
IUPAC Name |
1-(3-fluorophenyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(4-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIGWVGSCDNYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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